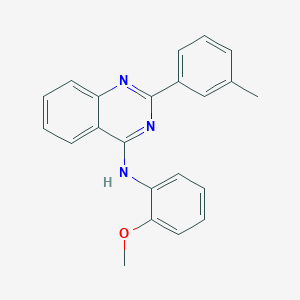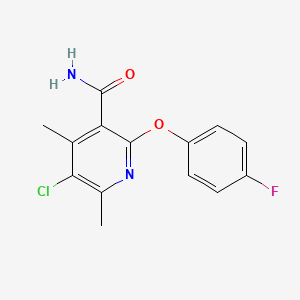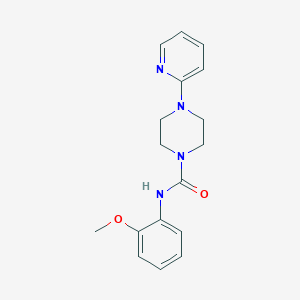![molecular formula C21H28N2O4 B5673086 (2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5673086.png)
(2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of molecules that exhibit intriguing chemical and physical properties due to their complex structural features. Its synthesis and analysis are of interest within the chemical research community for its potential applications and insights into molecular interactions and stability.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired structural complexity. For example, the use of diazabicyclic amino acid phosphonates as potent NMDA antagonists highlights the intricate synthesis strategies employed in creating compounds with specific biological activities (Kinney et al., 1998). Although not directly discussing the target molecule, this study provides insight into the synthetic approaches for related complex structures.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. The study on molecular inclusion in functionalized macrocycles provides a detailed analysis of crystal and molecular structures, which is essential for comprehending the 3D arrangement and interactions within similar complex molecules (Rizzoli et al., 1982).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. An example of this can be seen in the synthesis and structural characterization of triorganotin(IV) complexes, where specific functional groups contribute to the formation of polymeric structures (Baul et al., 2002). Such studies are valuable for understanding the chemical behavior of complex molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are directly related to the compound's molecular structure. Investigations into the crystal and molecular structure of specific clathrates, as discussed by Rizzoli and colleagues, provide insights into how structural features can influence physical characteristics (Rizzoli et al., 1982).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances and stability under various conditions, are fundamental for determining the compound's potential applications. The exploration of reactions involving 2-ethoxycarbonyl-1,3-indandione showcases the type of chemical behavior and transformations that similar complex molecules might undergo (Afsah & Zimaity, 1979).
Propiedades
IUPAC Name |
2-[2-[[(1R,5R)-3-(cyclobutanecarbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c24-20(25)14-27-19-7-2-1-4-17(19)12-22-10-15-8-9-18(22)13-23(11-15)21(26)16-5-3-6-16/h1-2,4,7,15-16,18H,3,5-6,8-14H2,(H,24,25)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHRXAWYCKTIO-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)CC4=CC=CC=C4OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=CC=C4OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-amino-5-pyrimidinyl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)-N-methylacetamide](/img/structure/B5673012.png)
![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)
![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)


![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)
![4-[3-(4-ethoxyphenyl)acryloyl]morpholine](/img/structure/B5673057.png)

![cis-N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5673081.png)
![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5673087.png)
![N,N-dimethyl-3-{2-[1-(4-methylbenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5673088.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)